- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 928037-13-2 (Golvatinib)

Golvatinib structure
商品名:Golvatinib
CAS番号:928037-13-2
MF:C33H37F2N7O4
メガワット:633.688194036484
MDL:MFCD22124462
CID:828466
Golvatinib 化学的及び物理的性質
名前と識別子
-
- E-7050
- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Golvatinib (E7050)
- 1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- E7050
- Golvatinib
- Golvatinib (USAN)
- UNII-516Z3YP58E
- 516Z3YP58E
- N-(2-fluoro-4-(2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Golvatinib [USAN:INN]
- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin
- Golvatinib tartrate
- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidi
- N-[2-Fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
- 1-N′-[2-Fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- E 7050
- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
-
- MDL: MFCD22124462
- インチ: 1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
- InChIKey: UQRCJCNVNUFYDX-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCC(N2CCN(C)CC2)CC1)NC1C=C(OC2C=C(F)C(NC(C3(CC3)C(NC3C=CC(F)=CC=3)=O)=O)=CC=2)C=CN=1
計算された属性
- せいみつぶんしりょう: 633.28800
- どういたいしつりょう: 633.28750901 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 46
- 回転可能化学結合数: 8
- 複雑さ: 1060
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 633.7
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 119
じっけんとくせい
- 密度みつど: 1.408
- PSA: 126.12000
- LogP: 5.30300
Golvatinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Golvatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A133170-1mg |
N-(2-Fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
928037-13-2 | 98% | 1mg |
$60.0 | 2025-02-22 | |
TRC | G410700-50mg |
Golvatinib |
928037-13-2 | 50mg |
$ 1206.00 | 2023-04-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6517-25mg |
Golvatinib |
928037-13-2 | 98.24% | 25mg |
¥ 1767 | 2023-09-07 | |
ChemScence | CS-0595-50mg |
Golvatinib |
928037-13-2 | 99.89% | 50mg |
$275.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872386-1mg |
Golvatinib (E7050) |
928037-13-2 | 99% | 1mg |
¥532.80 | 2022-01-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK940-50mg |
Golvatinib |
928037-13-2 | 99+% | 50mg |
5083CNY | 2021-05-08 | |
Chemenu | CM169967-100mg |
N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
928037-13-2 | 98% | 100mg |
$815 | 2021-08-05 | |
DC Chemicals | DC5065-100 mg |
Golvatinib (E7050) |
928037-13-2 | >98% | 100mg |
$550.0 | 2022-02-28 | |
eNovation Chemicals LLC | D372404-100mg |
1,1-Cyclopropanedicarboxamide, N-[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N'-(4-fluorophenyl)- |
928037-13-2 | 98% | 100mg |
$548 | 2024-05-24 | |
DC Chemicals | DC5065-250 mg |
Golvatinib (E7050) |
928037-13-2 | >98% | 250mg |
$1000.0 | 2022-02-28 |
Golvatinib 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, rt
リファレンス
- Preparation of salts of 2-heterocyclylcarbonylamino-4-phenoxypyridine derivatives or crystals thereof and process for producing the same, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, rt
リファレンス
- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,
合成方法 4
はんのうじょうけん
リファレンス
- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, rt
リファレンス
- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 21 h, rt
リファレンス
- Manufacture of phenoxypyridine derivatives, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 1 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified
リファレンス
- Preparation of phenoxypyridine derivatives, World Intellectual Property Organization, , ,
Golvatinib Raw materials
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
- 1-Piperidinecarboxamide, N-[4-(4-amino-3-fluorophenoxy)-2-pyridinyl]-4-(4-methyl-1-piperazinyl)-
- Cyclopropanecarboxylic acid, 1-[[[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, hydrochloride (1:3)
Golvatinib Preparation Products
Golvatinib サプライヤー
atkchemica
ゴールドメンバー
(CAS:928037-13-2)Golvatinib
注文番号:CL0079
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:18
価格 ($):discuss personally
Golvatinib 関連文献
-
Meiyue Song,Yan Yan,Zhenran Jiang Mol. BioSyst. 2014 10 2907
-
2. A new synthetic route to 3,4-dihydro-2H-1,4-thiazinesJose Alexander,Gordon Lowe,Neil K. McCullum,Graham K. Ruffles J. Chem. Soc. Perkin Trans. 1 1974 2092
-
Kai Liu,Yayu Xie,Yuan Qin,Virinder S. Parmar,Yonghong Liu,Pei Cao Org. Chem. Front. 2023 10 3182
928037-13-2 (Golvatinib) 関連製品
- 1803749-00-9(Methyl 5-cyano-2-ethyl-3-nitrophenylacetate)
- 92384-58-2(Methyl 2-diethylaminoethyl sulfide)
- 903312-50-5(2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide)
- 946209-98-9(ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 899987-61-2(2-{4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}-N-(2-phenylethyl)acetamide)
- 22863-24-7(3-methyl-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1808069-24-0(4-Pentyn-2-ol, 1-amino-, (2R)-)
- 640292-04-2(5-(4-Bromophenyl)isoxazole-3-carbaldehyde)
- 3435-27-6(6-tert-butylpyrimidin-4-amine)
- 736136-25-7(trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:928037-13-2)Golvatinib (E7050)

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:928037-13-2)Golvatinib

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):255.0/431.0